molecular formula C13H9BrN2 B1270516 3-Bromo-2-phenylimidazo[1,2-a]pyridine CAS No. 4044-95-5

3-Bromo-2-phenylimidazo[1,2-a]pyridine

Cat. No. B1270516
CAS RN: 4044-95-5
M. Wt: 273.13 g/mol
InChI Key: HVPPJXIGEZYEGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines, including derivatives like 3-Bromo-2-phenylimidazo[1,2-a]pyridine, can be achieved through a method involving the coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone. A notable protocol uses the 2-aminopyridine/CBrCl3 system as an α-bromination shuttle, transferring bromine to the α-carbon of the carbonyl moiety, initiating a sequence leading to the final product. This process boasts isolated yields of up to 97% at 80°C within 5 hours, highlighting its efficiency and scalability for industrial applications (Roslan et al., 2016).

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-phenylimidazo[1,2-a]pyridine is characterized by a bridged N-heterocycle, where the heteroatom occupies a bridgehead position. This unique structure is pivotal for the compound's reactivity and interaction with various reagents, making it a subject of interest in medicinal chemistry and synthetic applications. The compound's synthesis demonstrates its highly crystalline nature, allowing for straightforward purification through recrystallization or chromatography. Characterization techniques such as melting point, MS, IR spectroscopy, and NMR spectroscopy provide insights into its structural features suitable for further chemical explorations (Santaniello et al., 2017).

Chemical Reactions and Properties

3-Bromo-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines synthesis from α-bromoketones and 2-aminopyridine under different conditions. These reactions highlight the compound's versatility and its potential to be transformed into different chemical skeletons, expanding its utility in synthetic chemistry. The chemodivergent synthesis approach facilitates the generation of 3-bromoimidazopyridines via one-pot tandem cyclization/bromination, demonstrating the compound's reactivity and potential for further derivatization (Liu et al., 2019).

Scientific Research Applications

  • Chemodivergent Synthesis

    • Field : Organic Chemistry
    • Application Summary : “3-Bromo-2-phenylimidazo[1,2-a]pyridine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine .
    • Methods & Procedures : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
    • Results & Outcomes : The synthesis resulted in the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
  • Regioselective Halogenation and Thiocyanation

    • Field : Organic Chemistry
    • Application Summary : “3-Bromo-2-phenylimidazo[1,2-a]pyridine” is used in the regioselective halogenation and thiocyanation of imidazo[1,2-a]pyridine/pyrimidine heterocycles .
    • Methods & Procedures : Halogenations and thiocyanation of the heterocycles could be accomplished by simple grinding of reactants and hypervalent iodine reagents with the corresponding alkali metal or ammonium salts .
    • Results & Outcomes : The method has been extrapolated to a cleaner synthesis of brominated imidazo[1,2-a]pyridine/pyrimidine derivatives .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Chemistry
    • Application Summary : “3-Bromo-2-phenylimidazo[1,2-a]pyridine” is found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) . Imidazo[1,2-a]pyridines have been shown to possess a broad range of useful pharmacological properties, including anti-inflammatory, antiprotozoal, antiviral, antiulcer, antibacterial, antifungal, antiherpes, and treatment of hepatitis C, and HIV .
    • Methods & Procedures : Specific methods and procedures vary depending on the specific pharmaceutical application .
    • Results & Outcomes : The outcomes also vary depending on the specific pharmaceutical application .
  • One-Pot Tandem Cyclization/Bromination

    • Field : Organic Chemistry
    • Application Summary : “3-Bromo-2-phenylimidazo[1,2-a]pyridine” can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
    • Methods & Procedures : The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
    • Results & Outcomes : The method resulted in the formation of 3-bromoimidazopyridines .
  • Preparation of a Bridged N-Heterocycle

    • Field : Organic Chemistry
    • Application Summary : “3-Bromo-2-phenylimidazo[1,2-a]pyridine” is used in the preparation of a bridged N-heterocycle, in which the heteroatom occupies a bridgehead position .
    • Methods & Procedures : The product is obtained in moderate to high yield and is highly crystalline .
    • Results & Outcomes : The method resulted in the formation of a bridged N-heterocycle .
  • Synthesis of Pyridyl-Amide and Imidazopyridine
    • Field : Organic Chemistry
    • Application Summary : “3-Bromo-2-phenylimidazo[1,2-a]pyridine” is used in the synthesis of pyridyl-amide and imidazopyridine, which serve as pharmacophores for many molecules with significant biological and therapeutic value .
    • Methods & Procedures : The synthesis involves a Cu-catalyzed dehydrogenative reaction between aldehyde and aminopyridine in the presence of I2. This method can synthesize these two kinds of structures respectively from the same starting materials .
    • Results & Outcomes : The method resulted in the formation of pyridyl-amide and imidazopyridine .

Safety And Hazards

While specific safety and hazard information for 3-Bromo-2-phenylimidazo[1,2-a]pyridine was not found in the retrieved papers, it is generally recommended to avoid breathing mist, gas, or vapors of similar compounds, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3-bromo-2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPPJXIGEZYEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355649
Record name 3-bromo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-phenylimidazo[1,2-a]pyridine

CAS RN

4044-95-5
Record name 3-bromo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
H Chen, Y Wang, Q Liu, Y Guo, S Cao… - Chinese Journal of …, 2022 - Wiley Online Library
Comprehensive Summary A CuX‐mediated regioselective halogenation reaction of 2‐phenylimidazo[1,2‐a]pyridine in the presence of oxygen is introduced in this paper. This reaction …
Number of citations: 1 onlinelibrary.wiley.com
H Jiang, D Guo, Y Zhang, QP Shen, S Tang, J You… - …, 2020 - thieme-connect.com
By using pyridinium tribromide as the bromo source, an efficient and practical protocol for the synthesis of C3-brominated imidazo[1,2-a]pyridines through ultrasound-promoted and Na …
Number of citations: 15 www.thieme-connect.com
P Katrun, C Kuhakarn - Tetrahedron Letters, 2019 - Elsevier
A convenient halogenation of 2-arylimidazo[1,2-a]pyridines using sodium chloride/bromide/iodide as the halogen sources in the presence of K 2 S 2 O 8 as an easy-to-handle oxidizing …
Number of citations: 22 www.sciencedirect.com
RJ Reddy, A Shankar, AH Kumari - Asian Journal of Organic …, 2019 - Wiley Online Library
A metal‐free sequential one‐pot three‐component protocol is described for the synthesis of C3‐functionalized imidazo[1,2‐a]pyridines. A successive construction of imidazo[1,2‐a]…
Number of citations: 26 onlinelibrary.wiley.com
Y Liu, L Lu, H Zhou, F Xu, C Ma, Z Huang, J Xu, S Xu - RSC advances, 2019 - pubs.rsc.org
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl…
Number of citations: 17 pubs.rsc.org
H Salgado-Zamora, M Velazquez, D Mejia… - Heterocyclic …, 2008 - degruyter.com
A systematic study of electrophilic substitution reactions of 3-nitroso-2-arylimidazo [l, 2-a] pyridine confirmed that the nitroso group may be/pio-substituted by bromine (NBS in DMF) and …
Number of citations: 9 www.degruyter.com
A Gernet, N Sevrain, JN Volle, T Ayad… - The Journal of …, 2020 - ACS Publications
We report herein an efficient synthesis of diversely polysubstituted imidazo[1,2-a]pyridines, a family of aza-heterocycles endowed with numerous biological properties, through a …
Number of citations: 18 pubs.acs.org
DR Indukuri, GR Potuganti, M Alla - Synlett, 2019 - thieme-connect.com
A facile, rapid, metal-free regioselective halogenation and thiocyanation of imidazo[1,2-a]pyridine/pyrimidine heterocycles has been achieved under solvent-free reaction conditions. …
Number of citations: 25 www.thieme-connect.com
K Pericherla, A Jha, B Khungar, A Kumar - Organic letters, 2013 - ACS Publications
A ligand-free copper-catalyzed tandem azide–alkyne cycloaddition (CuAAC), Ullmann-type C–N coupling, and intramolecular direct arylation has been described. The designed …
Number of citations: 101 pubs.acs.org
A El Akkaoui, I Bassoude, J Koubachi… - Tetrahedron, 2011 - Elsevier
New and efficient regioselective Sonogashira and Suzuki–Miyaura palladium-catalyzed coupling reactions of 3,6-dihalogenoimidazo[1,2-a]pyridines followed by another cross-coupling …
Number of citations: 42 www.sciencedirect.com

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